An In-depth Technical Guide to 2-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazolo[4,3-c]isoquinoline-1,3(2H)-dione (C22H15F6N3O5)
An In-depth Technical Guide to 2-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazolo[4,3-c]isoquinoline-1,3(2H)-dione (C22H15F6N3O5)
Disclaimer: The compound with the molecular formula C22H15F6N3O5 is not readily found in publicly available chemical databases. This technical guide is based on a plausible, hypothetical structure derived from related chemical literature: 2-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazolo[4,3-c]isoquinoline-1,3(2H)-dione . The properties and synthetic methodologies described herein are based on analogous chemical structures and should be considered predictive.
Introduction
This technical guide provides a comprehensive overview of the chemical properties and a projected synthesis pathway for the novel heterocyclic compound, 2-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazolo[4,3-c]isoquinoline-1,3(2H)-dione. The structure integrates several key pharmacophores: a pyrazolo-fused isoquinoline-dione core, a bis(trifluoromethyl)phenyl moiety, and a methoxyphenyl group. This combination of functionalities suggests potential applications in medicinal chemistry and drug development, particularly targeting pathways where similar trifluoromethylated and heterocyclic compounds have shown activity. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Chemical Properties
The chemical properties of the target compound are predicted based on the analysis of its structural components. Quantitative data for analogous compounds are summarized below.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C22H15F6N3O5 |
| Molecular Weight | 527.37 g/mol |
| IUPAC Name | 2-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazolo[4,3-c]isoquinoline-1,3(2H)-dione |
| Appearance | Expected to be a crystalline solid |
| Melting Point | Predicted to be in the range of 150-250 °C, typical for complex heterocyclic systems. |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |
| pKa | The dione moiety may exhibit weak acidity.[1] |
| ¹H NMR | Characteristic signals expected for aromatic protons, methoxy group, and the isoquinoline core. |
| ¹³C NMR | Signals corresponding to carbonyl carbons, aromatic carbons, and trifluoromethylated carbons are anticipated. |
| ¹⁹F NMR | A singlet corresponding to the two equivalent CF3 groups is expected. |
| Mass Spectrometry | High-resolution mass spectrometry should confirm the molecular formula. |
Synthesis Pathway
The synthesis of the target compound can be envisioned through a multi-step sequence involving the formation of the pyrazole ring followed by the construction of the isoquinoline-dione system. A plausible synthetic route is outlined below.
Proposed Synthetic Workflow
The synthesis could commence with the reaction of 3',5'-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone, which is then cyclized using a Vilsmeier-Haack reagent to generate a pyrazole aldehyde intermediate.[2] This aldehyde can then undergo further elaboration and cyclization with a suitable N-(4-methoxyphenyl) substituted reactant to form the final pyrazolo[4,3-c]isoquinoline-dione ring system.
Experimental Protocols
Reaction 1: Synthesis of the Hydrazone Intermediate
-
Dissolve 3',5'-bis(trifluoromethyl)acetophenone (1.0 eq) and 4-hydrazinobenzoic acid (1.0 eq) in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Reaction 2: Formation of the Pyrazole Aldehyde (Vilsmeier-Haack Reaction)
-
In a flask cooled in an ice bath, add dimethylformamide (DMF) (3.0 eq).
-
Slowly add phosphorus oxychloride (POCl3) (1.2 eq) while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Add the hydrazone intermediate (1.0 eq) portion-wise to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 8-12 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Collect the precipitated pyrazole aldehyde by filtration, wash with water, and dry.[2]
Reaction 3 & 4: Annulation to form the Pyrazolo[4,3-c]isoquinoline-dione
-
This step would likely involve a condensation and cyclization reaction. A possible approach is a reaction of the pyrazole aldehyde with an N-substituted amino acid derivative or a related synthon.
-
A plausible route involves the reaction of an aminopyrazole with an aryl aldehyde under acidic conditions, which proceeds through an azomethine intermediate followed by cyclization and dehydrogenation to form the pyrazolo[3,4-c]isoquinoline system.[3]
-
Alternatively, microwave-assisted organic synthesis (MAOS) protocols have been shown to be effective for the rapid and high-yield synthesis of various heterocyclic systems and could be adapted for this final cyclization step.[4]
Potential Biological Activity and Signaling Pathways
The structural motifs present in the target molecule are associated with a range of biological activities. Phenylpyrazole derivatives are known to act as insecticides by blocking GABA-gated chloride channels.[5][6][7] Furthermore, pyrazole-containing compounds have demonstrated anti-inflammatory, analgesic, and antimicrobial properties.[8][9] The isoquinoline-dione core is also found in compounds with diverse pharmacological profiles.
Given the common association of trifluoromethylphenyl pyrazole derivatives with neurological targets, a hypothetical signaling pathway involving the modulation of GABAergic neurotransmission is presented below.
This diagram illustrates a potential mechanism where the compound acts as an antagonist at the GABA-A receptor, preventing the influx of chloride ions and leading to reduced neuronal excitability. This is a simplified representation, and the actual mechanism of action would require experimental validation.
Conclusion
The hypothetical compound 2-(3,5-bis(trifluoromethyl)phenyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrazolo[4,3-c]isoquinoline-1,3(2H)-dione represents a novel and synthetically accessible molecule with potential for further investigation in drug discovery programs. The presence of multiple pharmacophoric groups suggests a rich pharmacological profile that warrants exploration. The synthetic strategies and predictive properties outlined in this guide provide a solid foundation for future research into this and related classes of complex heterocyclic compounds. Experimental validation of the proposed synthesis and biological activities is the recommended next step for any research program targeting this molecule.
References
- 1. Identification of 3,5-dihydro-2-aryl-1H-pyrazolo[3,4-c]quinoline-1,4(2H)-diones as novel high-affinity glycine site N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety. | Semantic Scholar [semanticscholar.org]
- 7. Design, Synthesis, and Biological Activities of Novel Phenylpyrazole Derivatives Containing a Trifluoromethylselenyl Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
